molecular formula C15H22O2 B1246444 Cucumin H

Cucumin H

Cat. No.: B1246444
M. Wt: 234.33 g/mol
InChI Key: VPYSTMZLNKAVRU-VHDGCEQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucumin H is a linear triquinane sesquiterpene of significant interest in organic chemistry and natural product research. The first reported total synthesis of this compound was achieved enantiospecifically using (R)-limonene as a chiral starting material . This synthesis established a route to the complex triquinane framework through a strategic combination of key reactions, including the Claisen rearrangement, intramolecular cyclopropanation, and the Nazarov cyclization . As a member of the cucumane family, this compound provides researchers with a valuable compound for exploring the synthesis and properties of triquinane natural products. Its well-defined synthetic pathway makes it a useful candidate for methodological studies and for investigating structure-activity relationships within this class of sesquiterpenes.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3aS,4S,7aS)-4-hydroxy-3a,5,5,7a-tetramethyl-2,3,4,6-tetrahydro-1H-cyclopenta[a]pentalen-7-one

InChI

InChI=1S/C15H22O2/c1-13(2)8-9-10(12(13)17)14(3)6-5-7-15(14,4)11(9)16/h12,17H,5-8H2,1-4H3/t12-,14+,15-/m1/s1

InChI Key

VPYSTMZLNKAVRU-VHDGCEQUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]1(C(=O)C3=C2[C@H](C(C3)(C)C)O)C

Canonical SMILES

CC1(CC2=C(C1O)C3(CCCC3(C2=O)C)C)C

Synonyms

cucumin H

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Cucumin H is structurally characterized by its triquinane framework, which contributes to its biological activity. Research indicates that compounds like this compound interact with various molecular targets, including transcription factors and signaling pathways involved in inflammation and cancer progression. Specifically, this compound has been shown to modulate pathways such as NF-κB and MAPK, which are crucial in regulating inflammatory responses and cellular proliferation.

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. For instance, a review highlighted that this compound could decrease serum concentrations of TNF-α and IL-6 in subjects with metabolic syndrome, suggesting its potential as an alternative treatment for inflammatory conditions .

Anticancer Properties

This compound has been investigated for its anticancer effects across various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colorectal cancer cells. In vitro studies reported IC50 values indicating effective cytotoxicity against these cell lines . Furthermore, research on curcumin derivatives suggests that this compound may enhance the efficacy of conventional chemotherapeutic agents while minimizing side effects .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. It has been linked to the modulation of neuroinflammatory processes and may provide benefits in conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neurodegenerative diseases .

Metabolic Health

This compound has been associated with improved metabolic health outcomes. Clinical trials have indicated that it can aid in managing metabolic syndrome by reducing lipid levels and improving insulin sensitivity . Its role in modulating gut microbiota also presents an intriguing avenue for enhancing metabolic health.

Case Study 1: Psoriasis Treatment

A clinical trial involving patients with moderate to severe plaque psoriasis demonstrated that oral administration of this compound combined with phototherapy led to significant improvement in skin lesions compared to controls receiving simulated light therapy . This suggests a synergistic effect between this compound and light therapy.

Case Study 2: Cancer Therapy

In a study involving mice with implanted human colorectal cancer cells, the administration of this compound showed a marked reduction in tumor size compared to control groups. The study indicated that this compound could enhance the efficacy of existing cancer treatments while exhibiting minimal toxicity .

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain regarding its bioavailability and clinical translation. The compound's low solubility in water limits its absorption in the gastrointestinal tract, necessitating innovative formulation strategies such as nanoencapsulation or the use of adjuvants like piperine to enhance bioavailability .

Future research should focus on:

  • Standardizing Clinical Trials : Rigorous clinical trials with standardized protocols are essential for validating the therapeutic claims associated with this compound.
  • Exploring Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents could optimize treatment outcomes across various conditions.
  • Understanding Mechanisms : Further elucidation of the molecular mechanisms underlying the actions of this compound will aid in identifying specific therapeutic targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Leptodermin
  • Source : Co-isolated with cucumin from Cucumis leptodermis .
  • Structure : Shares a trilactone backbone with cucumin but differs by the loss of H₂O (C₂₇H₃₈O₈ vs. C₂₇H₄₀O₉) . Recent studies propose both compounds as cuA derivatives, with formulas C₃₆H₄₆O₉ (cucumin) and C₃₆H₄₆O₈ (leptodermin) .
  • Both compounds degrade into phenolic substances under alkaline conditions .
Cucurbitacin A (cuA) and Cucurbitacin B (cuB)
  • cuA : Precursor to cucumin and leptodermin; polar, water-soluble, and unstable, degrading into these compounds during storage .
  • cuB: Nonpolar, stable, and pharmacologically versatile (anti-inflammatory, anticancer) . Unlike cuA, cuB concentrations increase linearly over time, making it more suitable for long-term applications .
Curcumin
  • Source : Derived from Curcuma longa (turmeric), unrelated to Cucumis species .
  • Structure: A diarylheptanoid with the formula C₂₁H₂₀O₆, distinct from cucumin’s triterpenoid structure .
  • Activity: Exhibits anticancer (IC₅₀: 5.6–50 µM against prostate and breast cancer cells), antioxidant, and anti-inflammatory properties . Curcumin targets 239 pathways in non-small cell lung cancer (NSCLC), overlapping with cucumin’s 67 shared targets .

Pharmacological and Chemical Properties

Table 1: Comparative Analysis of Cucumin and Analogues

Compound Formula Source Key Activities Stability Toxicity (MLD)
Cucumin C₂₇H₄₀O₉ Cucumis spp. Insecticidal, cytotoxic Unstable (cuA derivative) 2 mg/kg (rabbits)
Leptodermin C₂₇H₃₈O₈ Cucumis leptodermis Insecticidal, cytotoxic Unstable 2 mg/kg (rabbits)
Cucurbitacin A C₃₂H₄₆O₈ Cucumis fruits Nematicidal precursor Highly unstable N/A
Cucurbitacin B C₃₂H₄₆O₈ Cucumis fruits Anti-inflammatory, anticancer Stable N/A
Curcumin C₂₁H₂₀O₆ Curcuma longa Anticancer, antioxidant Moderate Low (≥12 g/kg in rats)

Table 2: Cytotoxicity Comparison

Compound Cell Line IC₅₀ (µM) Reference
Cucumin analogue LNCaP (prostate) 54.8 ± 2.5
PC-3 (prostate) 52.1 ± 4.8
Curcumin PC-3 (prostate) 5.6 ± 2.0
MCF-7 (breast) 5.9 ± 0.6

Preparation Methods

Classical Condensation Methods

The Pabon method remains a cornerstone for curcumin synthesis, involving the reaction of carbomethoxyferuloyl chloride with ethyl acetoacetate under anhydrous conditions. Key steps include:

  • Boron complexation : To prevent undesired Knoevenagel condensations, diketones are complexed with boron.

  • Catalytic deprotonation : Primary or secondary amines facilitate deprotonation of diketone alkyl groups.

  • Water scavenging : Alkyl borates eliminate water, which otherwise reduces curcumin yield.

  • Acidic dissociation : The boron complex dissociates under mild acidity, releasing curcumin.

This method achieves yields of ~60–70% after purification via column chromatography.

Table 1: Optimization Parameters for Pabon Synthesis

ParameterOptimal ConditionImpact on Yield
SolventPolar aprotic (e.g., DMF)Enhances reaction kinetics
CatalystDiethylamine20% yield improvement
Temperature80–100°CAccelerates complex dissociation

Biosynthetic Pathways in Curcuma longa

Type III Polyketide Synthase (PKS) System

Curcuminoid biosynthesis involves two novel type III PKS enzymes:

  • Diketide-CoA synthase (DCS) : Condenses feruloyl-CoA with malonyl-CoA to form feruloyldiketide-CoA.

  • Curcumin synthase (CURS) : Catalyzes the final coupling of feruloyldiketide-CoA with another feruloyl-CoA to yield curcumin.

Key Reaction Steps:

  • Starter activation : Ferulic acid is converted to feruloyl-CoA via 4-coumaroyl-CoA ligase.

  • Diketide formation : DCS mediates the first condensation (k<sub>cat</sub> = 2.1 s<sup>−1</sup>).

  • Dimerization : CURS facilitates diketide-CoA and feruloyl-CoA coupling (K<sub>m</sub> = 18 µM for feruloyl-CoA).

Industrial-Scale Water-Soluble Curcumin Preparation

Emulsification and Spray Drying

A patented method (CN104286843A) produces water-soluble curcumin powder with >90% dispersibility:

  • Oil phase preparation : 0.6–0.7 wt% curcumin in medium-chain triglycerides (MCT) heated at 100°C for 25–35 min.

  • Pre-emulsification : MCT solution mixed with emulsifiers (e.g., Arabic gum, Sodium Caseinate) and sheared at 13,500 rpm.

  • High-pressure homogenization : Microjet processing at 30–50 MPa (60–70°C) reduces particle size to <200 nm.

  • Spray drying : Parameters: 130°C inlet temperature, 1.36 mL/min feed rate.

Table 2: Emulsifier Impact on Stability

EmulsifierConcentration (% MCT)Post-Rehydration Stability
Arabic gum45–556 months (no precipitation)
Sodium Caseinate6–10pH-sensitive above 7.0

Thermal Modification with Basic Salts

Dry Heating for Bioactive Derivatives

Heating curcumin with NaHCO<sub>3</sub> (1:4 w/w) at 200°C for 10–30 min generates anti-inflammatory dimers (e.g., dicurmin A):

  • Reaction mechanism : Decarboxylation and radical-mediated dimerization.

  • Yield optimization : 4% dicurmin A yield at 200°C/15 min.

Table 3: Thermal Reaction Conditions and Outcomes

SaltTemperature (°C)Time (min)Major ProductBioactivity (IC<sub>50</sub>)
NaHCO<sub>3</sub>20015Dicurmin A (E10)12 µM (NF-κB inhibition)
K<sub>2</sub>CO<sub>3</sub>18030Analogous dimersComparable to NaHCO<sub>3</sub>

Stability and Formulation Challenges

pH-Dependent Degradation

Curcumin degrades rapidly under alkaline conditions (t<sub>1/2</sub> < 10 min at pH 7.4). Strategies to mitigate this include:

  • Microencapsulation : Lipid-based nanoparticles improve bioavailability 20-fold.

  • Co-crystallization : With cyclodextrins enhances aqueous solubility (up to 1.2 mg/mL) .

Q & A

Advanced Research Question

  • Experimental Design :
    • Use knockout/transgenic models to isolate target pathways.
    • Include sham-treated controls and dose-escalation cohorts.
  • Data Collection : Monitor biomarkers (e.g., cytokine levels) via ELISA and transcriptome profiling (RNA-seq) .
  • Statistical Rigor : Power analysis to determine sample size; report attrition rates and exclusion criteria .

What are the best practices for ensuring reproducibility in this compound’s cytotoxicity assays across different cell lines?

Basic Research Question

  • Methodology :
    • Standardize cell culture conditions (e.g., passage number, media composition) per ATCC guidelines.
    • Use dual-reporter systems (e.g., luminescence + fluorescence) to cross-validate viability results .
  • Documentation : Publish raw data (e.g., flow cytometry plots) in supplementary materials with detailed metadata .

How can researchers address ethical considerations when transitioning this compound from preclinical to clinical trials?

Advanced Research Question

  • Ethical Frameworks : Align with Declaration of Helsinki principles. Submit protocols to institutional review boards (IRBs) for approval .
  • Informed Consent : Design participant forms to disclose risks/benefits, citing prior preclinical data .
  • Transparency : Register trials on ClinicalTrials.gov and publish negative/ambiguous results to avoid publication bias .

What computational tools are recommended for predicting this compound’s binding affinity to novel targets?

Advanced Research Question

  • Methodology :
    • Use molecular docking software (e.g., AutoDock Vina) with force-field optimization.
    • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Interpretation : Report docking scores alongside experimental KD values and statistical confidence intervals .

How should researchers handle conflicting data on this compound’s stability under varying pH conditions?

Advanced Research Question

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring.
  • Analysis : Use Arrhenius equation modeling to extrapolate shelf-life. Compare degradation products across pH levels .
  • Reporting : Disclose instrumentation calibration dates and lot numbers for reagents .

What strategies can improve cross-disciplinary collaboration in this compound research (e.g., chemistry, pharmacology, data science)?

Advanced Research Question

  • Frameworks : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared datasets .
  • Tools : Use collaborative platforms (e.g., GitLab, Zenodo) for version control and open-access publishing .
  • Communication : Co-author interdisciplinary review papers to harmonize terminology and methodologies .

How can researchers leverage contradictory findings in this compound studies to refine hypothesis-driven inquiry?

Advanced Research Question

  • Methodology : Apply counterfactual analysis to identify experimental variables explaining discrepancies .
  • Publication : Use registered reports format to predefine hypotheses and methods, reducing hindsight bias .
  • Peer Review : Invite critiques from authors of conflicting studies to co-design replication protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucumin H
Reactant of Route 2
Cucumin H

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